4-chloro-2-(2,3-dichlorophenyl)aniline
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Overview
Description
4-chloro-2-(2,3-dichlorophenyl)aniline is an organic compound that belongs to the class of dichloroanilines. It consists of an aniline ring substituted with chlorine atoms at the 4, 2, and 3 positions. This compound is used in various chemical processes and has applications in different fields, including the production of dyes and herbicides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(2,3-dichlorophenyl)aniline can be achieved through several methods. One common approach involves the chlorination of 2-(2,3-dichlorophenyl)aniline. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(2,3-dichlorophenyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-chloro-2-(2,3-dichlorophenyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-(2,3-dichlorophenyl)aniline involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
4-chloro-2-(2,3-dichlorophenyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other dichloroanilines may not be suitable .
Properties
CAS No. |
1510554-64-9 |
---|---|
Molecular Formula |
C12H8Cl3N |
Molecular Weight |
272.6 |
Purity |
93 |
Origin of Product |
United States |
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